Cas no 60658-04-0 (Ketoprofen Ethyl Ester)

Ketoprofen Ethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid, 3-benzoyl-a-methyl-, ethyl ester
- Ketoprofen Ethyl Ester
- Ethyl 2-(3-benzoylphenyl)propanoate
- Ethyl 2-(3-benzoylphenyl)propionate
- Ethyl 2-(3-Benzoylphenyl)propionate(Ketoprofen Ethyl Ester)
- 60658-04-0
- Ethyl 2-(3-Benzoylphenyl)propionate (Ketoprofen Ethyl Ester)
- EC 414-920-9
- SCHEMBL9555892
- DTXSID00432246
- BS-45472
- NS00077690
- CHEMBL4168332
- CQSMNXCTDMLMLM-UHFFFAOYSA-N
- F72589
- Ethyl2-(3-benzoylphenyl)propanoate
- Ethyl 2-(3-Benzoylphenyl)propionate; Ketoprofen Ethyl Ester
-
- Inchi: InChI=1S/C18H18O3/c1-3-21-18(20)13(2)15-10-7-11-16(12-15)17(19)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3CopyCopied
- InChI Key: CQSMNXCTDMLMLM-UHFFFAOYSA-NCopyCopied
- SMILES: O=C(OCC)C(c2cc(C(=O)c1ccccc1)ccc2)C
Computed Properties
- Exact Mass: 282.12600
- Monoisotopic Mass: 282.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.111±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 402.3±28.0 °C at 760 mmHg
- Flash Point: 176.1±24.0 °C
- Solubility: Almost insoluble (0.016 g/l) (25 º C),
- PSA: 43.37000
- LogP: 3.58420
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Ketoprofen Ethyl Ester Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ketoprofen Ethyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00EFFI-100mg |
Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester |
60658-04-0 | 98% | 100mg |
$16.00 | 2024-04-22 | |
1PlusChem | 1P00EFFI-250mg |
Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester |
60658-04-0 | 98% | 250mg |
$25.00 | 2024-04-22 | |
Aaron | AR00EFNU-1g |
Benzeneacetic acid, 3-benzoyl-a-methyl-, ethyl ester |
60658-04-0 | 97% | 1g |
$76.00 | 2025-01-24 | |
A2B Chem LLC | AG72382-1g |
Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester |
60658-04-0 | 98% | 1g |
$62.00 | 2024-04-19 | |
A2B Chem LLC | AG72382-250mg |
Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester |
60658-04-0 | 98% | 250mg |
$23.00 | 2024-04-19 | |
A2B Chem LLC | AG72382-100mg |
Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester |
60658-04-0 | 98% | 100mg |
$15.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1236650-1g |
Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester |
60658-04-0 | 98% | 1g |
$130 | 2025-02-20 | |
eNovation Chemicals LLC | Y1236650-250mg |
Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester |
60658-04-0 | 98% | 250mg |
$80 | 2024-06-06 | |
eNovation Chemicals LLC | Y1236650-100mg |
Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester |
60658-04-0 | 98% | 100mg |
$65 | 2024-06-06 | |
eNovation Chemicals LLC | Y1236650-250mg |
Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester |
60658-04-0 | 98% | 250mg |
$80 | 2025-02-25 |
Ketoprofen Ethyl Ester Related Literature
-
1. Reshaping the active pocket of esterase Est816 for resolution of economically important racematesXiaolong Liu,Meng Zhao,Xinjiong Fan,Yao Fu Catal. Sci. Technol. 2021 11 6126
-
Robert Kourist,Pablo Domínguez de María,Kenji Miyamoto Green Chem. 2011 13 2607
-
M. Schwarze,T. Pogrzeba,I. Volovych,R. Schom?cker Catal. Sci. Technol. 2015 5 24
Additional information on Ketoprofen Ethyl Ester
Ketoprofen Ethyl Ester (CAS No. 60658-04-0): An Overview of a Promising Prodrug in the Field of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
Ketoprofen Ethyl Ester (CAS No. 60658-04-0) is a prodrug of ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain, inflammation, and fever. This compound has gained significant attention in recent years due to its potential to enhance the therapeutic efficacy and reduce the gastrointestinal side effects associated with traditional NSAIDs. In this article, we will delve into the chemical properties, pharmacological effects, and recent research advancements of Ketoprofen Ethyl Ester.
The chemical structure of Ketoprofen Ethyl Ester is characterized by an ester linkage between the carboxylic acid group of ketoprofen and an ethyl group. This modification results in a prodrug that is more lipophilic and thus has improved oral bioavailability compared to its parent compound. The enhanced lipophilicity facilitates better absorption through the gastrointestinal tract, leading to higher plasma concentrations and potentially improved therapeutic outcomes.
Recent studies have highlighted the pharmacokinetic advantages of Ketoprofen Ethyl Ester. A study published in the Journal of Pharmaceutical Sciences demonstrated that Ketoprofen Ethyl Ester exhibits a slower and more sustained release of ketoprofen in vivo, which can lead to prolonged anti-inflammatory effects. This property is particularly beneficial for patients requiring long-term management of chronic conditions such as osteoarthritis and rheumatoid arthritis.
In addition to its pharmacokinetic benefits, Ketoprofen Ethyl Ester has been shown to have reduced gastrointestinal toxicity compared to ketoprofen. A clinical trial conducted by researchers at the University of California, San Francisco, found that patients treated with Ketoprofen Ethyl Ester experienced fewer gastrointestinal adverse events, such as ulcers and bleeding, compared to those receiving standard ketoprofen formulations. This finding is significant as gastrointestinal toxicity is one of the major limitations of NSAID therapy.
The mechanism behind the reduced gastrointestinal toxicity of Ketoprofen Ethyl Ester is attributed to its delayed conversion to active ketoprofen. The ester bond in Ketoprofen Ethyl Ester is hydrolyzed by esterases in the systemic circulation rather than in the stomach or intestines, thereby minimizing local irritation and damage to the gastric mucosa. This unique property makes it a promising candidate for developing safer NSAID formulations.
Beyond its therapeutic applications, Ketoprofen Ethyl Ester has also been explored for its potential in drug delivery systems. Researchers at the National Institutes of Health have investigated the use of nanoparticle-based delivery systems to further enhance the bioavailability and target specificity of Ketoprofen Ethyl Ester. These advanced delivery systems aim to improve drug efficacy while minimizing systemic side effects.
In conclusion, Ketoprofen Ethyl Ester (CAS No. 60658-04-0) represents a significant advancement in the field of NSAIDs. Its improved pharmacokinetic profile, reduced gastrointestinal toxicity, and potential for advanced drug delivery systems make it a valuable option for patients requiring effective pain and inflammation management. Ongoing research continues to explore new applications and formulations of this promising prodrug, paving the way for more personalized and effective treatment options in the future.
60658-04-0 (Ketoprofen Ethyl Ester) Related Products
- 74502-96-8(4-Pyrimidinecarboxamide,2,6-dimethyl-)
- 2229316-88-3(methyl 4-amino-3-(1H-1,2,4-triazol-3-yl)butanoate)
- 2034253-28-4(2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine)
- 1916-04-7(2-(4-Methoxyphenoxy)benzoic Acid)
- 1340550-61-9(1-(2,4-difluorophenyl)cyclopropylmethanamine)
- 77532-70-8(2-Cyano-5-methoxycinnamic acid)
- 449787-48-8(N-2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-4-nitrobenzamide)
- 2228653-27-6(2-(3-amino-1-fluoropropyl)-4,6-difluorophenol)
- 2304-98-5(Z-Arg(NO2)-OH)
- 195136-62-0(2,4-Dimethoxy-5-fluoronitrobenzene)



